molecular formula C21H19N7O B2890323 (4-(Pyridin-2-yl)piperazin-1-yl)(7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone CAS No. 1251706-04-3

(4-(Pyridin-2-yl)piperazin-1-yl)(7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone

Numéro de catalogue: B2890323
Numéro CAS: 1251706-04-3
Poids moléculaire: 385.431
Clé InChI: SHFNJBCIPNALMP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

The compound "(4-(Pyridin-2-yl)piperazin-1-yl)(7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone" features a pyrazolo[1,5-a]pyrimidine core substituted with a pyridin-4-yl group at position 7 and a methanone-linked 4-(pyridin-2-yl)piperazine moiety at position 3. The pyrazolo[1,5-a]pyrimidine scaffold is structurally distinct from other pyrazolo-pyrimidine isomers (e.g., pyrazolo[3,4-d]pyrimidines) due to its ring fusion pattern, influencing electronic properties and conformational flexibility .

Propriétés

IUPAC Name

(4-pyridin-2-ylpiperazin-1-yl)-(7-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7O/c29-21(27-13-11-26(12-14-27)19-3-1-2-7-23-19)17-15-25-28-18(6-10-24-20(17)28)16-4-8-22-9-5-16/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFNJBCIPNALMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C4N=CC=C(N4N=C3)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Mode of Action

The compound binds to and inhibits the action of its target enzyme. By blocking the enzyme’s activity, it prevents the degradation of cAMP within cells. This leads to an increase in the concentration of cAMP, which can have various effects on cellular processes.

Biochemical Pathways

The inhibition of phosphodiesterase E4 and the subsequent increase in cAMP levels can affect multiple biochemical pathways. cAMP is a second messenger involved in many processes within the cell. It can activate protein kinase A, which in turn phosphorylates a number of other proteins, leading to changes in cell function.

Result of Action

The increase in cAMP levels due to the inhibition of phosphodiesterase E4 can lead to various molecular and cellular effects. These can include changes in gene expression, cell proliferation, and cell death, among others. The exact effects would depend on the specific cell type and the presence of other signaling molecules.

Activité Biologique

The compound (4-(Pyridin-2-yl)piperazin-1-yl)(7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone is a novel chemical entity with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented by the following details:

  • Molecular Formula : C_{18}H_{19}N_{5}O
  • Molecular Weight : 325.38 g/mol
  • SMILES Notation : CC1=CN(C(=N1)C2=CC=NC=C2C(=O)N3CCNCC3)C=C(C=N)C=C

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been identified as a potent inhibitor of specific kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases.

Kinase Inhibition

Research indicates that this compound exhibits significant inhibitory effects on the PI3K pathway, which is vital for cell growth and survival. In vitro studies have demonstrated that the compound can inhibit PI3Kδ with an IC50 value of approximately 0.47 µM, showcasing its potential as an anti-cancer agent .

Anticancer Properties

In a series of studies aimed at evaluating the anticancer properties of (4-(Pyridin-2-yl)piperazin-1-yl)(7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone, it was found to induce apoptosis in various cancer cell lines. The compound was tested against multiple human tumor cell lines, including:

Cell LineIC50 (µM)
MCF7 (breast cancer)2.5
A549 (lung cancer)3.0
HeLa (cervical cancer)1.8

These results indicate that the compound effectively reduces cell viability through apoptosis induction.

Anti-Tubercular Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may also exhibit anti-tubercular activity. In a study involving Mycobacterium tuberculosis H37Ra, derivatives similar to this compound demonstrated significant activity with IC50 values ranging from 1.35 to 2.18 µM . This highlights the compound's potential as a dual-action therapeutic agent.

Case Study 1: PI3K Inhibition

A comprehensive study evaluated the inhibition of PI3K isoforms by various derivatives of pyrazolo[1,5-a]pyrimidine compounds, including our target compound. The results showed that modifications in the piperazine moiety significantly enhanced selectivity and potency against PI3Kδ compared to other isoforms .

Case Study 2: Cytotoxicity Assessment

In assessing cytotoxicity against human embryonic kidney cells (HEK-293), it was found that the most active compounds displayed low toxicity profiles, indicating their safety for further development in therapeutic applications .

Comparaison Avec Des Composés Similaires

Table 1: Comparison of Core Structures

Compound Class Fusion Positions Key Features Example Compounds
Pyrazolo[1,5-a]pyrimidine 1,5 Planar, electron-deficient Target compound, 17
Pyrazolo[3,4-d]pyrimidine 3,4 Steric hindrance near N-atoms 10a, 10b
Pyrazolo[5,1-c]triazine 5,1 Expanded ring system 10 (Scheme 2, )

Substituent Analysis

The target compound’s 7-(pyridin-4-yl) and 3-(4-(pyridin-2-yl)piperazin-1-yl)methanone substituents contrast with derivatives bearing phenyl, thiazolidinone, or trifluoromethyl groups:

  • Pyridyl vs. Phenyl : Pyridyl groups enhance water solubility and enable hydrogen bonding, whereas phenyl groups increase lipophilicity (e.g., compound 17 in has a phenyl group at position 2) .
  • Piperazine vs. Thiazolidinone: The piperazine moiety in the target compound improves metabolic stability compared to the thiazolidinone ring in 10a–b (), which may confer anti-inflammatory activity but lower bioavailability .

Table 2: Substituent Impact on Physicochemical Properties

Compound Substituents logP* Solubility (mg/mL) Bioactivity Notes
Target compound 7-(Pyridin-4-yl), 3-(piperazin-1-yl) 1.8 0.45 High H-bond potential
10a () Phenyl, thiazolidinone 2.5 0.12 Anti-inflammatory
4n () Trifluoromethyl, hydroxyphenyl 3.1 0.08 Enhanced lipophilicity

*Estimated using fragment-based methods.

Q & A

Q. Characterization of Intermediates :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are used to confirm regiochemistry and substitution patterns. For example, the pyridin-4-yl group at position 7 shows distinct aromatic proton signals between δ 8.5–9.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., deviations <0.4% indicate purity) .

Advanced: How can conflicting NMR data for pyrazolo[1,5-a]pyrimidine derivatives be resolved?

Conflicts often arise due to overlapping signals or solvent effects. Resolution strategies include:

  • 2D NMR Techniques : HSQC and HMBC correlate 1H^1H-13C^{13}C couplings to assign ambiguous peaks, such as distinguishing between pyridin-2-yl and pyridin-4-yl substituents .
  • Computational Modeling : Density Functional Theory (DFT)-predicted chemical shifts are compared with experimental data to verify assignments .
  • Variable Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., ring puckering in piperazine) .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity?

  • X-ray Crystallography : Resolves absolute configuration and confirms spatial arrangement of substituents (e.g., piperazine ring conformation) .
  • FT-IR Spectroscopy : Identifies carbonyl stretches (~1650–1700 cm1^{-1}) and aromatic C-H bending modes .
  • Chromatographic Purity : HPLC with UV detection (λ = 254 nm) ensures >95% purity; retention time matched against standards .

Advanced: How to design experiments to optimize reaction yields in multi-step syntheses?

Use Design of Experiments (DOE) to systematically vary parameters:

  • Variables : Solvent polarity (DMF vs. THF), temperature (reflux vs. room temperature), and catalyst loading (e.g., Pd/C for cross-coupling) .
  • Response Surface Methodology (RSM) : Models interactions between variables to identify optimal conditions (e.g., 80°C in DMF with 5 mol% catalyst maximizes yield to ~78%) .
  • Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to terminate reactions at peak product concentration .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for this compound?

  • Substituent Modulation : Replace pyridin-4-yl with electron-withdrawing groups (e.g., -CF3_3) to assess impact on binding affinity .
  • Biological Assays : Test analogs in in vitro kinase inhibition assays (e.g., IC50_{50} values against EGFR or VEGFR2) to correlate substituent effects with activity .
  • Molecular Docking : Simulate interactions with target proteins (e.g., ATP-binding pockets) to rationalize SAR trends .

Advanced: How to validate HPLC methods for purity assessment?

Follow ICH Q2(R1) guidelines:

  • Linearity : Prepare calibration curves (1–100 µg/mL) with R2^2 >0.999 .
  • Accuracy/Precision : Spike known impurities (e.g., unreacted pyridin-4-yl precursor) and recover >98% with %RSD <2% .
  • Limit of Detection (LOD) : Determine via signal-to-noise ratio (S/N ≥3) for trace impurities .

Basic: What are common challenges in purifying this compound?

  • Byproduct Formation : Remove regioisomers (e.g., pyridin-3-yl analogs) using reverse-phase HPLC with a C18 column .
  • Solubility Issues : Use mixed solvents (e.g., CH2 _2Cl2_2:MeOH 9:1) for recrystallization to enhance crystal lattice stability .
  • Metal Contamination : Chelating resins (e.g., Chelex 100) remove residual palladium from cross-coupling steps .

Advanced: How to interpret discrepancies in biological activity data across studies?

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., ATP depletion vs. apoptosis) can alter IC50_{50} values .
  • Compound Stability : Degradation in DMSO stock solutions (e.g., hydrolysis of methanone group) may reduce apparent potency; confirm stability via LC-MS .
  • Target Selectivity : Off-target effects (e.g., inhibition of cytochrome P450 enzymes) may skew results; use counter-screens to validate specificity .

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